

natural occurrence of copper dichloride dihydrate as eriochalcite

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A Technical Guide to the Natural Occurrence of Copper Dichloride Dihydrate (Eriochalcite)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper dichloride dihydrate (CuCl₂·2H₂O), known in its mineral form as eriochalcite, is a secondary water-soluble mineral found in unique geological environments. This document provides a comprehensive technical overview of its natural occurrence, physicochemical properties, and the analytical methodologies used for its characterization. Furthermore, it explores the broader relevance of copper compounds, including copper chloride, in the field of drug development, highlighting their catalytic and biological activities. This guide is intended to be a resource for researchers in mineralogy, geology, and pharmaceutical sciences, providing detailed data, experimental protocols, and process visualizations to facilitate further study and application.

Introduction

Eriochalcite is the naturally occurring mineral form of copper(II) chloride dihydrate[1]. Its name is derived from the Greek words for wool (έριου) and copper (χαλκός), an allusion to the wool-like aggregates first observed at its type locality on Mount Vesuvius[2][3][4]. As a secondary mineral, its formation is indicative of specific geochemical processes, typically involving volcanic activity or the weathering of primary copper ores in arid climates[5]. While not a common rock-forming mineral, its presence provides valuable insights into localized geological



conditions. For drug development professionals, the parent compound, copper chloride, is of significant interest due to its role as a versatile catalyst and the diverse biological activities exhibited by copper complexes[2][3][6][7][8].

Natural Occurrence and Geological Context

Eriochalcite primarily forms in two distinct geological settings:

- Volcanic Fumaroles: It occurs as an encrustation around active volcanic fumaroles, where
 hot, acidic, chlorine-rich gases react with copper-bearing minerals or are sublimated
 directly[2][5]. The type locality for eriochalcite is Mount Vesuvius, Italy, where it is found in
 this context[2][5]. Other notable volcanic occurrences include the Tolbachik volcano in
 Kamchatka, Russia[2][5].
- Arid Weathering Zones: It can also form as a product of the weathering of copper sulfide
 deposits in arid climates[5]. In these environments, limited water and high evaporation rates
 allow for the concentration of soluble salts. An example of this type of occurrence is in the
 Antofagasta region of Chile[5].

Associated Minerals (Paragenesis): Eriochalcite is often found in association with other fumarolic or secondary copper minerals. Common associates include:

- Atacamite (Cu₂(OH)₃Cl)[5]
- Bandylite (Cu[B(OH)₄]Cl)[2][5]
- Chalcanthite (CuSO₄·5H₂O)[2]
- Melanothallite (Cu₂OCl₂)[5]
- Tenorite (CuO)[5]

Physicochemical and Crystallographic Properties

The properties of eriochalcite have been well-characterized. Quantitative data are summarized in the tables below.



Physical and Optical Properties

Property	Value / Description	Reference(s)
Formula	CuCl ₂ ·2H ₂ O	[1][2]
Color	Bluish-green to greenish-blue, sometimes with a yellowish tint[2][5][6].	[2][5][6]
Lustre	Vitreous (glassy)[2][5][6].	[2][5][6]
Hardness (Mohs)	2.5[2][5][6].	[2][5][6]
Density (g/cm³)	2.47 (Measured), 2.55-2.56 (Calculated)[2][3][6].	[2][3][6]
Cleavage	Perfect on {110}, Good on {001}[2][5].	[2][5]
Fracture	Conchoidal[5][6].	[5][6]
Habit	Lichen-like or wool-like aggregates, grooved spires, elongated crystals[2][5].	[2][5]
Optical Class	Biaxial (+)[3][5].	[3][5]
Refractive Indices	α = 1.646, β = 1.685, γ = 1.745	[3][5]
Solubility	Easily soluble in water[5].	[5]

Crystallographic Data



Parameter	Value	Reference(s)
Crystal System	Orthorhombic[2][5].	[2][5]
Space Group	Pbmn (or Pmna)[2][5][9].	[2][5][9]
Unit Cell (a)	7.38 Å[2][3][5].	[2][3][5]
Unit Cell (b)	8.04 Å[2][3][5].	[2][3][5]
Unit Cell (c)	3.72 Å[2][3][5].	[2][3][5]
Z (formula units)	2	[3][5]

Experimental Protocols for Characterization

Accurate identification and characterization of eriochalcite require specific analytical techniques. The following sections provide detailed methodologies for key experiments.

X-Ray Powder Diffraction (XRD)

Objective: To identify the crystalline structure of the mineral and confirm its phase by comparing its diffraction pattern to reference data. XRD is a definitive method for mineral identification[10] [11].

Methodology:

- Sample Preparation:
 - Gently grind a small amount (10-20 mg) of the mineral sample into a fine, homogeneous powder using an agate mortar and pestle. The ideal particle size should be less than 10 µm to ensure good particle statistics and minimize preferred orientation[12].
 - Mount the powder onto a zero-background sample holder (e.g., a silicon wafer or a specialized sample holder). Ensure the surface is flat, smooth, and densely packed to achieve a good resolution[12].
- Instrument Setup:
 - Use a powder diffractometer equipped with a Cu K α radiation source ($\lambda = 1.5406$ Å).



- Set the X-ray tube to operate at standard conditions (e.g., 40 kV and 40 mA).
- Configure the goniometer to scan over a 2θ range of 5° to 70° .
- Set the step size to 0.02° and the counting time per step to 1-2 seconds.
- Data Acquisition:
 - Place the sample holder into the diffractometer.
 - Initiate the scan. The instrument will measure the intensity of diffracted X-rays at each 2θ angle.
- Data Analysis:
 - Process the raw data to obtain a diffractogram (a plot of intensity vs. 2θ).
 - Identify the 2θ positions of the diffraction peaks.
 - Use Bragg's Law ($n\lambda = 2d\sin\theta$) to calculate the d-spacing for each peak.
 - Compare the list of experimental d-spacings and their relative intensities with a reference database (e.g., the ICDD Powder Diffraction File) to identify the mineral[12]. For eriochalcite, strong peaks are expected at d-spacings of 5.48 Å, 2.64 Å, and 4.05 Å[5].

Raman Spectroscopy

Objective: To obtain a vibrational spectrum (a molecular "fingerprint") of the mineral for identification. Raman spectroscopy is non-destructive and can analyze very small sample areas[13][14].

Methodology:

- Sample Preparation:
 - Place a small crystal or a small amount of powder of the mineral on a standard microscope slide. No further preparation is typically required.
- Instrument Setup:



- Use a micro-Raman spectrometer coupled to an optical microscope.
- Select an appropriate laser excitation source. A 532 nm or 785 nm laser is commonly used for minerals to minimize fluorescence[13].
- Calibrate the spectrometer using a standard reference material, such as a silicon wafer (peak at 520.7 cm⁻¹).
- Select a microscope objective (e.g., 50x or 100x) to focus the laser onto the sample. The laser spot size is typically a few micrometers[13].
- Data Acquisition:
 - Focus the microscope on the desired area of the sample.
 - Acquire the Raman spectrum. Typical acquisition times range from 60 to 180 seconds, and multiple acquisitions may be averaged to improve the signal-to-noise ratio[13].
- Data Analysis:
 - Process the spectrum to remove any background fluorescence.
 - \circ Identify the positions (in cm⁻¹) and relative intensities of the Raman bands.
 - Compare the obtained spectrum with reference databases of mineral Raman spectra (e.g., RRUFF) for identification. Eriochalcite is expected to show librational bands due to H₂O at around 672 cm⁻¹[9].

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To measure the absorption of infrared radiation by the sample, providing information on its chemical bonds and molecular structure, particularly for identifying hydrated minerals[15].

Methodology:

Sample Preparation (KBr Pellet Method):



- \circ Grind approximately 1 mg of the mineral sample to a fine powder (particle size < 2.5 μ m) [16].
- Mix the sample powder thoroughly with ~200-300 mg of dry, spectroscopic-grade potassium bromide (KBr).
- Press the mixture in a pellet die under high pressure (approx. 8-10 tons) to form a thin, transparent pellet.
- Instrument Setup:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Collect a background spectrum of the empty sample chamber or a pure KBr pellet.
- Data Acquisition:
 - Acquire the sample spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹)[16].
 - Typically, 32 or 64 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹[16].
- Data Analysis:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce an absorbance or transmittance spectrum.
 - Identify the positions and shapes of the absorption bands. For hydrated minerals like eriochalcite, strong, broad bands corresponding to O-H stretching and bending vibrations of water molecules are expected.
 - Compare the spectrum to reference libraries for identification.

Thermal Analysis (DSC/TGA)

Objective: To study the thermal stability of eriochalcite and characterize its dehydration process by measuring changes in mass and heat flow as a function of temperature.



Methodology:

Sample Preparation:

 Weigh a small, precise amount of the powdered sample (typically 5-10 mg) into an appropriate crucible (e.g., aluminum or ceramic)[17].

Instrument Setup:

- Place the sample crucible and an empty reference crucible into the simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.
- Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere[17].

Data Acquisition:

- Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min)[17].
- The instrument will continuously record the sample weight (TGA) and the differential heat flow between the sample and reference (DSC).

Data Analysis:

- TGA Curve: The TGA curve plots weight loss versus temperature. For CuCl₂·2H₂O, distinct steps corresponding to the loss of water molecules will be observed. The thermal degradation occurs in multiple steps[18][19].
- DSC Curve: The DSC curve plots heat flow versus temperature. Endothermic peaks will
 correspond to the dehydration and decomposition events observed in the TGA curve. The
 area under the peaks can be used to calculate the enthalpy of these transitions.

Visualized Workflows and Pathways Geochemical Formation Pathway of Eriochalcite



The formation of eriochalcite in a fumarolic environment is a direct result of the interaction between hot, reactive volcanic gases and the surrounding rock or atmosphere.



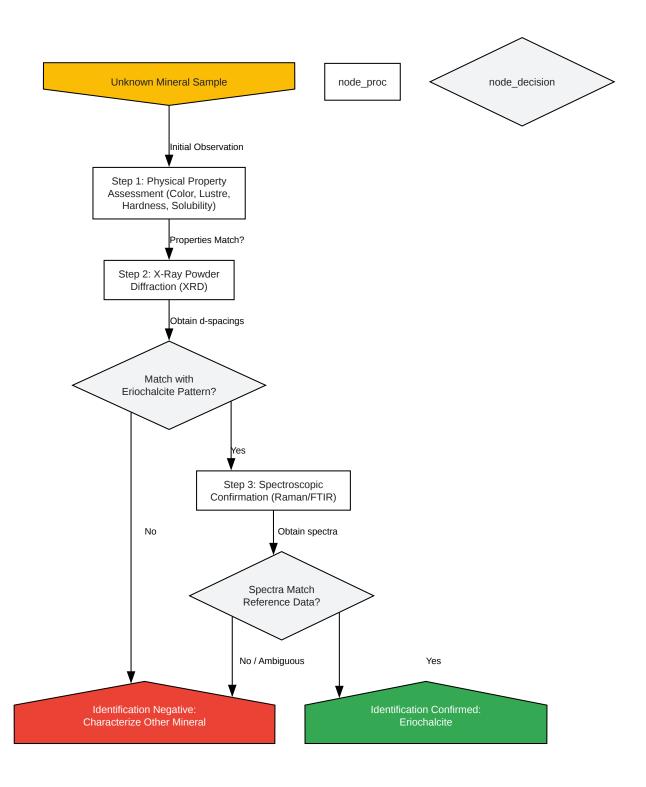
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Caption: Geochemical pathway for eriochalcite formation in volcanic fumaroles.

Standard Analytical Workflow for Mineral Identification

A systematic approach is crucial for the unambiguous identification of an unknown mineral sample suspected to be eriochalcite.





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Caption: A standard analytical workflow for the identification of eriochalcite.



Relevance to Drug Development Professionals

While eriochalcite itself is not used directly in pharmaceuticals, its constituent compound, copper chloride, and other copper complexes are highly relevant to the drug development industry. Copper is an essential trace element involved in numerous critical biological processes, and its compounds exhibit a wide range of therapeutic potential[2][3][6].

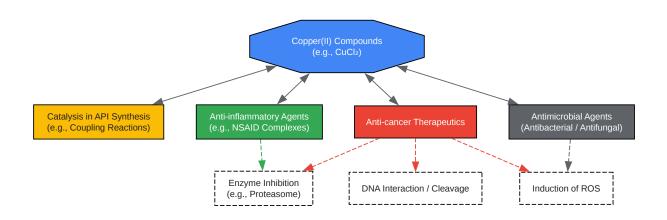
Key Areas of Relevance:

- Catalysis in Pharmaceutical Synthesis: Copper(II) chloride is a versatile and cost-effective catalyst used in a variety of organic reactions that are fundamental to the synthesis of active pharmaceutical ingredients (APIs)[4][20][21]. It is particularly effective in oxidation, chlorination, and coupling reactions, such as the Wacker process and Ullmann-type reactions, which are used to build complex molecular scaffolds[4][9].
- Anti-inflammatory Activity: Many copper(II) complexes have been shown to possess
 significant anti-inflammatory properties[2][6][7]. Some studies suggest that the active forms
 of certain non-steroidal anti-inflammatory drugs (NSAIDs) may be their copper complexes
 formed in vivo, which can exhibit enhanced activity and reduced gastrointestinal toxicity[6][7].
- Antimicrobial and Antiviral Agents: Copper compounds display broad-spectrum biocidal
 activity[2]. The development of copper complexes as antimicrobial agents is an active area of
 research, particularly in combating antibiotic-resistant bacteria[7][22].
- Anti-cancer and Anti-proliferative Activity: The anti-proliferative effects of copper complexes
 are well-documented[2][8]. These compounds can induce cancer cell death through various
 mechanisms, including the generation of reactive oxygen species (ROS), inhibition of
 proteasomes, and direct interaction with DNA[6][8]. Some copper-based compounds have
 entered clinical trials as anti-cancer agents[8].

Role of Copper Compounds in Therapeutics

The therapeutic potential of copper compounds stems from their diverse chemical and biological activities, which can be modulated by coordinating ligands.





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Caption: Multifaceted roles of copper compounds in drug development and therapy.

Conclusion

Eriochalcite (CuCl₂·2H₂O) is a mineral of significant interest not only for its specific formation conditions in fumarolic and arid environments but also for the broader scientific relevance of its chemical constituent, copper chloride. This guide has provided a detailed summary of its properties, analytical characterization protocols, and a pertinent overview of the applications of copper compounds in the pharmaceutical sciences. The data and methodologies presented herein are intended to serve as a foundational resource for researchers, fostering a deeper understanding of this mineral and enabling further exploration into the catalytic and therapeutic potential of copper-based chemistry.

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